molecular formula C19H20BrNO4 B2927932 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide CAS No. 1795409-34-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2927932
CAS No.: 1795409-34-5
M. Wt: 406.276
InChI Key: AQEXGBPVGVIWRU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The bromophenyl group can be incorporated via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions. The final step often involves the formation of the amide bond through a condensation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with active site residues. The bromophenyl group may participate in halogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)propanamide
  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide

Uniqueness

The uniqueness of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for unique interactions and modifications that are not possible with other halogenated derivatives.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-19(23,14-7-8-16-17(10-14)25-12-24-16)11-21-18(22)9-6-13-4-2-3-5-15(13)20/h2-5,7-8,10,23H,6,9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEXGBPVGVIWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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